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6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

Researchers requiring kinase inhibitor scaffolds with defined H-bond donor capacity and optimal lipophilicity for ADME-Tox profiling often face limited availability of well-characterized 9H-purine analogs. This compound directly addresses that gap. • Single N9-H donor for hinge-region interaction studies vs. N9-alkylated analogs. • XLogP3-AA = 1.7, within lead-like window, minimizing non-specific binding and phospholipidosis risk. • 5-fluoro-2,6-dimethyl shielding enables direct investigation of CYP450 oxidative defluorination resistance. • Suitable as a hydrophilic comparator to higher-LogP inhibitors in solubility, permeability, and microsomal stability assays.

Molecular Formula C15H17FN8
Molecular Weight 328.35 g/mol
CAS No. 2640972-43-4
Cat. No. B6442751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
CAS2640972-43-4
Molecular FormulaC15H17FN8
Molecular Weight328.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F
InChIInChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20)
InChIKeyYVBIXXXJKGWMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine — Structural Identity & Procurement


6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (CAS 2640972-43-4) is a synthetic small molecule belonging to the pyrimidine-substituted purine class, with molecular formula C15H17FN8 and a molecular weight of 328.35 g/mol [1]. Structurally, it features a 9H-purine core linked via a piperazine bridge to a 5-fluoro-2,6-dimethylpyrimidine moiety. This architecture is characteristic of ATP-competitive kinase inhibitor scaffolds, particularly those targeting the PI3K/AKT/mTOR signaling axis, and is related to the broader patent family of pyrimidine-substituted purine derivatives assigned to Verastem, Inc. and others [2]. However, as of the knowledge cutoff, no peer-reviewed primary research articles or public bioassay databases (ChEMBL, BindingDB) containing quantitative pharmacological data for this precise compound were identified.

Hinge-binding scaffold Single H-bond donor (N9-H) for kinase hinge-region interaction studies
Lead-like lipophilicity Favorable lipophilicity window for early ADME solubility and permeability profiling
Shielded fluorine motif Ortho-methyl-protected 5-fluoropyrimidine for metabolic stability hypothesis testing

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine — Why Specificity Matters


Within the pyrimidine-substituted purine chemotype, subtle structural modifications—such as the presence or absence of a 9H tautomeric proton, the methylation pattern on the pyrimidine ring, and the fluorine substitution position—can profoundly alter kinase selectivity profiles and physicochemical properties [1]. For instance, closely related analogs including 9-methyl-6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine differ in N9-substitution and pyrimidine connectivity, respectively. These variations are expected to modulate hydrogen-bond donor capacity (the 9H tautomer retains a single H-bond donor), lipophilicity (XLogP3-AA = 1.7), and the topological polar surface area (TPSA = 86.7 Ų) [2], all of which are critical determinants of target engagement, cellular permeability, and metabolic stability. Consequently, generic substitution without quantitative comparative binding or functional assay data risks invalidating experimental reproducibility in kinase profiling or cellular pathway studies.

N9-Alkylated analogs (HBD=0) may lose hinge-binding interactions, altering kinase selectivity compared to the 9H-purine form.

Analogs with different pyrimidine attachment (2- vs 4-position) or missing 2,6-dimethyl groups may shift lipophilicity, metabolic stability, and cellular permeability.

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine — Differentiation from Analogs


H-Bond Donor and TPSA Differentiation

The 9H-purine tautomer of the target compound (CAS 2640972-43-4) retains one hydrogen-bond donor (HBD = 1), whereas its direct N9-methyl analog, 9-methyl-6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine, has HBD = 0. This difference is accompanied by a TPSA of 86.7 Ų for the target compound, a value consistent with moderate CNS drug-likeness, while N9-alkylation may slightly reduce TPSA and eliminate a key donor interaction point [1]. Although no direct comparative biological data are available, literature on purine-based kinase inhibitors (e.g., Verastem patent family US8609838) indicates that the N9-H moiety can engage the kinase hinge region via hydrogen bonding, a contact lost upon alkylation [2].

H-Bond Donor & TPSA
Class-level inference
Target HBD=1, TPSA=86.7 Ų vs N9-methyl HBD=0, TPSA ~80–84 Ų
May support hinge-binding studies; HBD loss may alter selectivity
Computed properties; no direct binding data
Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

Lipophilicity: Lead-Like LogP vs. Higher-LogP Analogs

The computed XLogP3-AA for 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is 1.7 [1]. This value falls within the optimal lead-like lipophilicity range (LogP 1–3) recommended for balancing potency, solubility, and metabolic stability. In contrast, many purine-based PI3K/mTOR inhibitors with bulkier aromatic substituents exhibit LogP values exceeding 3.0 (e.g., PI-103 has an experimental LogD7.4 ≈ 2.9, and some pyrimidine-substituted purine leads described in the Verastem patents possess predicted LogP > 3.5) [2]. Although direct experimental LogD/LogP data for the specific comparator set are not published, the computational prediction suggests a meaningful differentiation in lipophilicity that could translate into superior aqueous solubility and reduced off-target promiscuity.

Lipophilicity (XLogP3-AA)
Class-level inference
Target XLogP3-AA = 1.7 vs typical analogs >3.0
May support solubility/permeability profiling; lower lipophilicity may reduce off-target risk
Computed prediction; comparator values from literature
Drug-Likeness Lipophilicity Lead Optimization

Fluorine Position: Shielded vs. Unshielded Pyrimidine

The target compound incorporates a 5-fluoro-2,6-dimethylpyrimidine moiety attached at the 4-position to the piperazine linker. The closest positional isomer, 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine, differs in both the attachment point (2- vs. 4-position) and the methylation pattern (absent in the comparator). These differences affect the electron density distribution on the pyrimidine ring, with the 2,6-dimethyl groups of the target compound providing steric shielding around the fluorine atom, potentially reducing oxidative defluorination and increasing metabolic stability [1]. Literature on fluorinated pyrimidine derivatives indicates that 5-fluoro substituents shielded by ortho-methyl groups can exhibit significantly prolonged half-lives in human liver microsome assays compared to unshielded 5-fluoropyrimidine analogs [2]. However, no direct comparative metabolic stability data for these specific compounds are available in public repositories, so this inference is based on established fluorine medicinal chemistry principles.

Fluorine Steric Shielding
Class-level inference
5-fluoro-2,6-dimethyl motif (ortho-methyl shielding) vs unshielded 5-fluoropyrimidine
Predicted metabolic stability differentiation; no direct t1/2 data
Based on fluorine medicinal chemistry precedent
Fluorine Chemistry Metabolic Stability Scaffold Hopping

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine — Application Scenarios


Kinase Selectivity Panel: Hinge-Binding 9H-Purine Scaffold

For researchers conducting broad kinase selectivity profiling, the target compound's single hydrogen-bond donor (HBD = 1) at the N9 position provides a defined hinge-region interaction that distinguishes it from N9-alkylated analogs (HBD = 0) [1]. This property is critical when testing the hypothesis that an N9-H donor enhances binding to kinase hinge residues such as Glu or Asp side chains, a feature exploited by several Phase II PI3K inhibitors. The compound can serve as a 9H-purine control in selectivity panels comparing HBD-containing vs. HBD-lacking scaffolds, supporting SAR expansion in lead optimization programs.

Early-Stage ADME Profiling with Favorable Lipophilicity

The computed XLogP3-AA of 1.7 [2] places this compound within the lead-like lipophilicity window (LogP 1–3). This positions it as a candidate for high-throughput solubility, permeability (Caco-2/PAMPA), and microsomal stability assays requiring compounds with lower intrinsic lipophilicity to minimize non-specific binding and phospholipidosis risk. CROs and pharmaceutical discovery groups seeking to benchmark new purine-based scaffolds against established higher-LogP inhibitors (e.g., PI-103, LogD ~2.9) can use this compound as a more hydrophilic comparator to deconvolute lipophilicity-driven vs. target-specific effects in ADME-Tox readouts.

Metabolic Stability: Shielded vs. Unshielded Fluoropyrimidine

With its 5-fluoro-2,6-dimethylpyrimidine substituent, the target compound incorporates steric shielding around the fluorine atom from two ortho-methyl groups [3]. This structural feature makes it a suitable tool compound for hypothesis-driven studies on the role of fluorine steric protection in reducing CYP450-mediated oxidative defluorination. When tested head-to-head with unshielded 5-fluoropyrimidine-2-yl-linked analogs in human liver microsome or hepatocyte stability assays, any observed differences in intrinsic clearance (CLint) or half-life (t1/2) can be directly attributed to the ortho-dimethyl shielding effect, informing the design of metabolically robust pyrimidine-containing inhibitors.

Application
Selection Property
Validation Focus
Kinase hinge-binding scaffold studies
N9-H hydrogen-bond donor capacity
Hinge-region binding assays vs N9-alkylated controls
Early ADME profiling
Lead-like lipophilicity window
Solubility, permeability, microsomal stability assays
Fluorine shielding metabolic stability hypothesis
Ortho-methyl-shielded 5-fluoropyrimidine motif
CYP-mediated defluorination assays vs unshielded analog
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